1-(4-Nitrophenyl)naphthalene is an organic compound characterized by the presence of a nitrophenyl group attached to a naphthalene ring. This compound is notable for its potential applications in various scientific fields, including materials science and organic synthesis. The compound's structure and properties lend it to be a subject of interest in chemical research.
Source: The compound can be synthesized from commercially available precursors or isolated from specific reactions involving naphthalene derivatives.
Classification: 1-(4-Nitrophenyl)naphthalene falls under the category of aromatic compounds due to its stable ring structures and the presence of multiple conjugated double bonds.
The synthesis of 1-(4-Nitrophenyl)naphthalene typically involves the following methods:
Technical details include controlling reaction temperatures and times to optimize yield and purity, often employing chromatographic techniques for purification.
1-(4-Nitrophenyl)naphthalene has a molecular formula of and a molecular weight of approximately 215.22 g/mol. The structure consists of a naphthalene moiety bonded to a para-nitrophenyl group.
C1=CC=C2C=CC=CC=C2C=C1C=C(C=C1)C(=O)N(=O)=O
The compound exhibits planar geometry due to the aromatic rings, which contributes to its stability and reactivity.
1-(4-Nitrophenyl)naphthalene can participate in various chemical reactions:
Technical details include reaction conditions such as solvent choice, temperature, and catalysts that influence reaction rates and product distributions.
The mechanisms involved in the reactivity of 1-(4-Nitrophenyl)naphthalene include:
Data on reaction kinetics and thermodynamics can provide insights into how these mechanisms operate under different conditions.
Relevant data includes spectroscopic analyses (NMR, IR) confirming structural characteristics and purity assessments through chromatography.
1-(4-Nitrophenyl)naphthalene finds applications in several scientific domains:
CAS No.: 15823-71-9
CAS No.: 35554-08-6
CAS No.:
CAS No.:
CAS No.: 16670-83-0
CAS No.: 51165-41-4